molecular formula C15H21NO2 B5069835 N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide

Cat. No. B5069835
M. Wt: 247.33 g/mol
InChI Key: FRXPEODZTWZHDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide often involves palladium-catalyzed cyclization processes. For example, a study detailed the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one, highlighting the role of palladium oxide with potassium acetate in N,N-dimethylacetamide (DMA) for optimizing yields (Lindahl et al., 2006). Such methodologies may be applicable or adaptable to the synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide, emphasizing the importance of catalyst selection and reaction conditions in achieving high yields.

Molecular Structure Analysis

The molecular structure of compounds like N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide can be complex, with cyclohexene and furamide moieties influencing the overall conformation and reactivity. Studies using X-ray diffraction have provided insights into the crystal structures of related compounds, revealing the significance of hydrogen bonding and π-π interactions in stabilizing these structures (Sharma et al., 2016). Understanding these molecular interactions is crucial for predicting the behavior and reactivity of N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide.

Chemical Reactions and Properties

Chemical reactions involving N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide or similar compounds can vary widely, depending on the functional groups and reaction conditions. For instance, the palladium-catalyzed cyclization to form heterocycles demonstrates the reactivity of furamide derivatives under specific conditions (Jiang et al., 2014). Such reactions underscore the versatility and potential for derivatization of these compounds.

Physical Properties Analysis

The physical properties of N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide, such as solubility, melting point, and glass transition temperature, are influenced by its molecular structure. Research on bio-based polyamides synthesized from similar furan derivatives highlights how the rigid structure of cyclohexane and furan contributes to high glass transition temperatures and specific solubility profiles (Mao et al., 2021). These findings provide valuable insights into the physical behavior of furamide-based compounds.

Chemical Properties Analysis

The chemical properties of furamide derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their potential applications. Studies on the modification of polyethylene furandicarboxylate with cyclohexanedimethylene demonstrate how variations in composition can affect the material's mechanical and barrier properties, indicating the importance of chemical structure in determining the properties of furamide-based materials (Wang et al., 2016).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-10-14(12(2)18-11)15(17)16-9-8-13-6-4-3-5-7-13/h6,10H,3-5,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXPEODZTWZHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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